
Hbv-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-24 is a potent inhibitor of the hepatitis B virus. It exhibits significant antiviral activity by targeting various viral components, making it a promising candidate for the treatment of hepatitis B infections. The compound has shown efficacy in reducing hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. These modifications are achieved through reactions such as alkylation, acylation, and reduction.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral activities and properties.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new inhibitors.
Biology: Investigated for its effects on viral replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral therapies.
Wirkmechanismus
Hbv-IN-24 exerts its effects by inhibiting key components of the hepatitis B virus. It targets the viral polymerase, preventing the replication of viral DNA. Additionally, it interferes with the production of viral proteins, including hepatitis B surface antigen and hepatitis B e antigen . The compound’s mechanism involves binding to specific sites on the viral polymerase, blocking its activity and thereby reducing viral load.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-24 is compared with other hepatitis B virus inhibitors, such as:
Entecavir: A nucleoside analogue that inhibits viral polymerase by competing with natural substrates.
Tenofovir: Another nucleoside analogue that targets viral DNA synthesis.
Bulevirtide: An entry inhibitor that prevents the virus from entering liver cells.
Uniqueness
This compound stands out due to its potent inhibition of multiple viral components, including hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen. This broad-spectrum activity makes it a unique and promising candidate for hepatitis B treatment .
List of Similar Compounds
- Entecavir
- Tenofovir
- Bulevirtide
- Lamivudine
- Adefovir
This compound’s unique mechanism and broad-spectrum activity distinguish it from these similar compounds, highlighting its potential as a versatile antiviral agent.
Eigenschaften
Molekularformel |
C23H27NO6 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(6S)-10-methoxy-2-oxo-9-[[(2S)-oxolan-2-yl]methoxy]-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13(2)18-7-14-8-22(30-12-15-5-4-6-29-15)21(28-3)9-16(14)19-10-20(25)17(23(26)27)11-24(18)19/h8-11,13,15,18H,4-7,12H2,1-3H3,(H,26,27)/t15-,18-/m0/s1 |
InChI-Schlüssel |
GDEJNWZHQGXKGA-YJBOKZPZSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OC[C@@H]4CCCO4 |
Kanonische SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


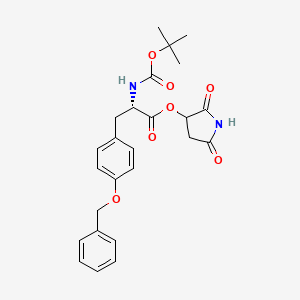
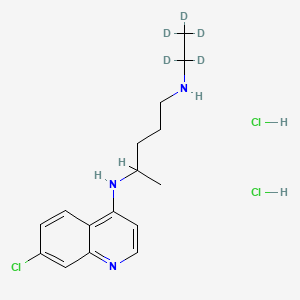
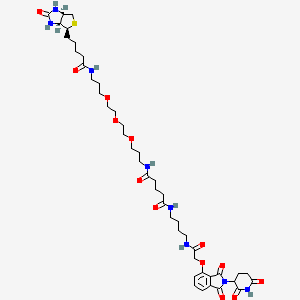
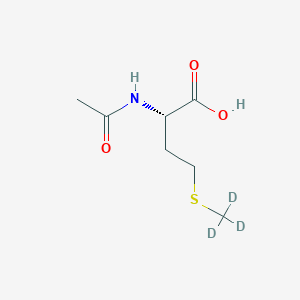
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
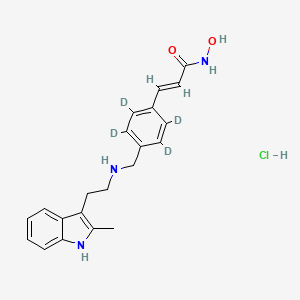

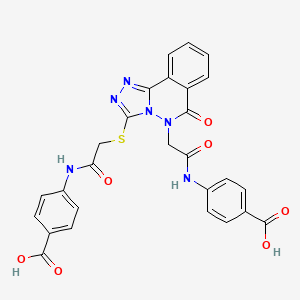
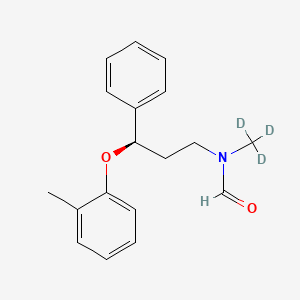
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

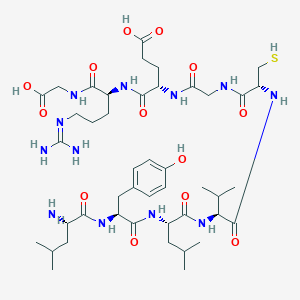
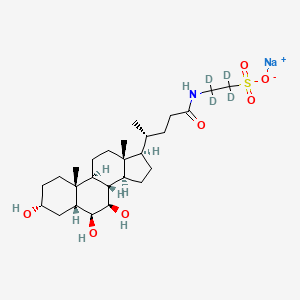
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
